molecular formula C17H15N5 B13866088 5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine

5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine

Cat. No.: B13866088
M. Wt: 289.33 g/mol
InChI Key: PFEASHHJUPETFF-UHFFFAOYSA-N
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Description

5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a pyrrolo[2,3-b]pyridine moiety fused with a naphthyridine ring, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2,6-dimethylpyridine and suitable reagents like phosphorus oxychloride.

    Formation of the Naphthyridine Ring: This step involves the synthesis of the naphthyridine moiety, which can be done using methods like the Bischler-Napieralski reaction.

    Coupling of the Two Rings: The final step involves coupling the pyrrolo[2,3-b]pyridine and naphthyridine rings through amination reactions using reagents like palladium catalysts and suitable amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, palladium catalysts, inert atmosphere.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction may produce amine derivatives.

Scientific Research Applications

5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Interfering with DNA/RNA: It can interact with nucleic acids, affecting the replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine: shares structural similarities with other heterocyclic compounds such as:

Uniqueness

    Structural Uniqueness: The fusion of pyrrolo[2,3-b]pyridine and naphthyridine rings in this compound provides a unique scaffold that can exhibit distinct chemical and biological properties.

    Functional Diversity: The presence of multiple functional groups allows for diverse chemical modifications and interactions with various biological targets.

Properties

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine

InChI

InChI=1S/C17H15N5/c1-9-3-4-13-14(10(2)22-17(13)21-9)15-11-5-8-20-16(18)12(11)6-7-19-15/h3-8H,1-2H3,(H2,18,20)(H,21,22)

InChI Key

PFEASHHJUPETFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(N2)C)C3=NC=CC4=C3C=CN=C4N

Origin of Product

United States

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